1,3,4-Trimethylpiperazine-2,5-dione
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Overview
Description
1,3,4-Trimethylpiperazine-2,5-dione is a heterocyclic organic compound with the molecular formula C7H12N2O2 It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Trimethylpiperazine-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of the piperazine ring . Another method involves the Ugi reaction, a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of high-throughput methods such as parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Trimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of piperazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1,3,4-Trimethylpiperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential anticancer properties.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,4-Trimethylpiperazine-2,5-dione involves its interaction with various molecular targets and pathways. For instance, in its anticancer applications, the compound can induce apoptosis (programmed cell death) in cancer cells by interacting with specific proteins and enzymes involved in cell growth and survival . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
1,3,4-Trimethylpiperazine-2,5-dione can be compared with other similar compounds such as:
1,3-Dimethylpiperazine-2-one: This compound has a similar structure but lacks one of the methyl groups, which can affect its chemical reactivity and biological activity.
Piperazine-2,5-dione: The parent compound without any methyl substitutions, which serves as a basic scaffold for the synthesis of various derivatives.
Properties
Molecular Formula |
C7H12N2O2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,3,4-trimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-5-7(11)8(2)4-6(10)9(5)3/h5H,4H2,1-3H3 |
InChI Key |
AMADWOODIDMYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CC(=O)N1C)C |
Origin of Product |
United States |
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